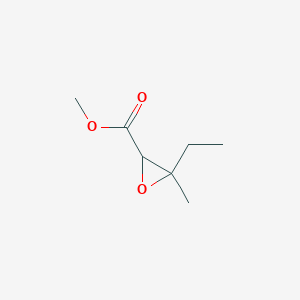

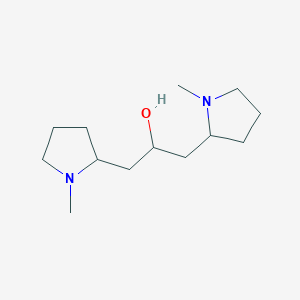

palladium (II)](/img/structure/B12287836.png)

Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium (II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II): est un complexe de palladium largement utilisé dans diverses réactions chimiques, en particulier dans la synthèse organique. Ce composé est connu pour ses propriétés catalytiques, ce qui en fait un réactif précieux dans le domaine de la chimie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) implique généralement la réaction de l'acétate de palladium(II) avec la triphénylphosphine et le bromure de 2-(hydroxy-kappaO)méthylphénylméthyle. La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, pour empêcher l'oxydation. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que le produit souhaité soit formé.

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions: Le Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) subit divers types de réactions, notamment:

Oxydation: Le composé peut être oxydé pour former différentes espèces de palladium.

Réduction: Il peut être réduit à des états d'oxydation inférieurs du palladium.

Substitution: Le ligand bromure peut être substitué par d'autres ligands.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent l'oxygène, le peroxyde d'hydrogène et d'autres peroxydes.

Réduction: Des agents réducteurs tels que l'hydrogène gazeux, le borohydrure de sodium ou l'hydrazine sont utilisés.

Substitution: Des ligands tels que les phosphines, les amines ou les halogénures peuvent être utilisés pour les réactions de substitution.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes de palladium(IV), tandis que la réduction peut produire des espèces de palladium(0).

Applications de la recherche scientifique

Chimie: En chimie, le Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) est utilisé comme catalyseur dans diverses réactions organiques, y compris les réactions de couplage croisé telles que les couplages de Suzuki-Miyaura, de Heck et de Stille. Ces réactions sont essentielles pour la formation de liaisons carbone-carbone dans la synthèse de molécules organiques complexes.

Biologie et médecine: En biologie et en médecine, ce composé est étudié pour son utilisation potentielle dans le développement de médicaments et comme catalyseur dans la synthèse de composés biologiquement actifs. Ses propriétés catalytiques permettent la formation efficace d'intermédiaires pharmaceutiques.

Industrie: Dans le secteur industriel, le Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) est utilisé dans la production de produits chimiques fins, d'agrochimiques et de matériaux scientifiques. Son rôle de catalyseur dans divers processus chimiques en fait un composant précieux dans la fabrication.

Mécanisme d'action

Le mécanisme par lequel le Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) exerce ses effets implique la coordination du centre de palladium avec les ligands. L'atome de palladium agit comme un ion métallique central qui facilite diverses transformations chimiques. Les cibles moléculaires et les voies impliquées dépendent de la réaction spécifique catalysée. Par exemple, dans les réactions de couplage croisé, le centre de palladium se coordonne avec les réactifs, permettant la formation de nouvelles liaisons carbone-carbone.

Applications De Recherche Scientifique

Chemistry: In chemistry, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology and Medicine: In biology and medicine, this compound is explored for its potential use in drug development and as a catalyst in the synthesis of biologically active compounds. Its catalytic properties enable the efficient formation of pharmaceutical intermediates.

Industry: In the industrial sector, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various chemical processes makes it a valuable component in manufacturing.

Mécanisme D'action

The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) exerts its effects involves the coordination of the palladium center with the ligands. The palladium atom acts as a central metal ion that facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center coordinates with the reactants, enabling the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Composés similaires:

Dichlorobis(triphénylphosphine)palladium (II): Un autre complexe de palladium utilisé dans des réactions catalytiques similaires.

Tétrakis(triphénylphosphine)palladium (0): Un complexe de palladium(0) utilisé dans diverses transformations organiques.

Acétate de palladium(II): Un précurseur de palladium courant utilisé dans la synthèse de divers complexes de palladium.

Unicité: Le Bromo(2-(hydroxy-kappaO)méthyl)phénylméthyl-kappaCpalladium (II) est unique en raison de son environnement de ligand spécifique, qui lui confère des propriétés catalytiques distinctes. La présence des ligands hydroxy-kappaO et phénylméthyl-kappaC confère une réactivité et une sélectivité uniques dans diverses réactions chimiques.

Propriétés

Formule moléculaire |

C26H24BrOPPd |

|---|---|

Poids moléculaire |

569.8 g/mol |

Nom IUPAC |

(2-methanidylphenyl)methanol;palladium(2+);triphenylphosphane;bromide |

InChI |

InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |

Clé InChI |

ZKCFXTQIGPWAIH-UHFFFAOYSA-M |

SMILES canonique |

[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

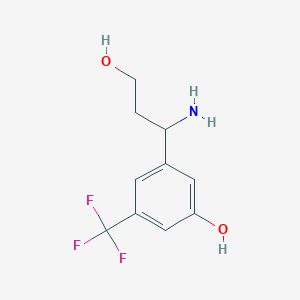

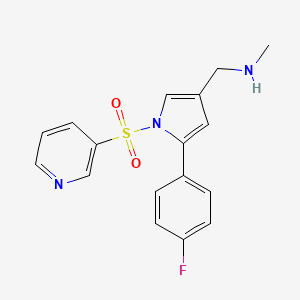

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

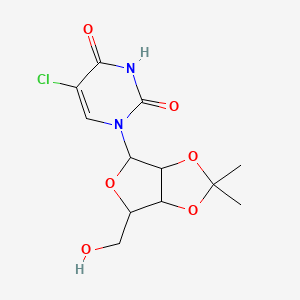

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)